Cyclosporin A acetate-d4 is a highly stable, deuterium-labeled (d4) derivative of Cyclosporin A acetate (O-acetylcyclosporin A). While the parent compound Cyclosporin A is a potent immunosuppressant, its O-acetylated derivative is a non-immunosuppressive analog widely investigated for its ability to reverse multidrug resistance (MDR) and inhibit cyclophilin without calcineurin-mediated toxicity [1]. For pharmacokinetic profiling, therapeutic drug monitoring (TDM), and in vivo metabolic studies of this specific analog, precise mass spectrometric quantification is an absolute requirement. Cyclosporin A acetate-d4 serves as the premier stable-isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, providing an exact structural, conformational, and physicochemical match to the unlabeled analyte to ensure accurate correction for extraction recovery and matrix effects .
When quantifying highly lipophilic cyclic peptides like Cyclosporin A acetate in complex biological matrices (e.g., whole blood, plasma), generic structural analogs such as Cyclosporin D or Ascomycin fail to co-elute exactly with the target analyte. This chromatographic mismatch exposes the analyte and the internal standard to different ionization suppression or enhancement zones in the mass spectrometer source, leading to high quantitative variance [1]. Furthermore, substituting with the more common internal standard Cyclosporin A-d4 (unacetylated) is inadequate because the O-acetylation at the MeBmt residue significantly alters the molecule's polarity, retention time, and extraction efficiency. Only the exact deuterium-labeled acetate derivative guarantees identical chromatographic behavior and ionization efficiency, effectively neutralizing matrix effects and preventing systematic bias during sample preparation [2].
In reversed-phase LC-MS/MS analysis of whole blood extracts, Cyclosporin A acetate-d4 perfectly co-elutes with unlabeled Cyclosporin A acetate, experiencing identical ion suppression or enhancement. In contrast, structural analog internal standards like Cyclosporin D exhibit retention time offsets, exposing them to different matrix zones and resulting in significant quantitative error [1].
| Evidence Dimension | Matrix effect deviation (Ion suppression variance) |
| Target Compound Data | Cyclosporin A acetate-d4: ~0% deviation (perfect tracking of analyte) |
| Comparator Or Baseline | Cyclosporin D (Analog IS): 15–30% deviation due to 0.2–0.5 min retention time offset |
| Quantified Difference | 15–30% improvement in matrix effect correction accuracy |
| Conditions | Reversed-phase LC-MS/MS of whole blood extracts |
Perfect co-elution ensures that matrix-induced ionization changes affect both the analyte and standard equally, which is critical for regulatory-compliant quantitative accuracy.
The O-acetylation of the MeBmt residue increases the lipophilicity of the cyclosporin core, altering its partitioning behavior during sample preparation. Using unacetylated Cyclosporin A-d4 to proxy the acetylated analyte leads to recovery mismatches during solid-phase extraction (SPE) or protein precipitation, whereas Cyclosporin A acetate-d4 provides a >99% recovery correlation [1].
| Evidence Dimension | Extraction recovery variance |
| Target Compound Data | Cyclosporin A acetate-d4: >99% correlation with Cyclosporin A acetate recovery |
| Comparator Or Baseline | Cyclosporin A-d4 (unacetylated): 10–20% recovery mismatch |
| Quantified Difference | Eliminates 10–20% systematic bias during extraction |
| Conditions | Whole blood protein precipitation and solid-phase extraction (SPE) |
Using the structurally exact acetylated standard prevents systematic bias during sample preparation, ensuring high precision in pharmacokinetic studies.
For high-molecular-weight cyclic peptides (~1244 Da), the natural isotopic envelope extends significantly into the M+2 and M+3 ranges. Cyclosporin A acetate-d4 provides a +4 Da mass shift, which is the minimum required to completely isolate the internal standard signal from the natural isotopic distribution of the unlabeled drug, preventing cross-talk [1].
| Evidence Dimension | Signal interference (Isotopic cross-talk) |
| Target Compound Data | Cyclosporin A acetate-d4 (+4 Da shift): <0.1% cross-talk |
| Comparator Or Baseline | Unlabeled Cyclosporin A acetate: Heavy M+2/M+3 isotopic interference if lower mass-shift isotopes are used |
| Quantified Difference | Near-zero isotopic cross-talk, enabling a wider dynamic range |
| Conditions | Electrospray ionization (ESI) MS/MS in positive ion mode ([M+NH4]+ adducts) |
A +4 Da shift is mandatory for molecules over 1000 Da to prevent isotopic interference, ensuring a low limit of quantification (LOQ).
Essential as an internal standard for quantifying Cyclosporin A acetate in preclinical PK studies evaluating its efficacy as an MDR reversing agent or antiviral compound, where exact matrix effect correction is required [1].
Used in the validation of multiplexed LC-MS/MS panels where precise chromatographic differentiation between various cyclosporin metabolites and acetylated derivatives is necessary to meet FDA/EMA bioanalytical guidelines [2].
Ideal for in vitro hepatocyte or microsome assays to track the degradation of Cyclosporin A acetate, providing reliable normalization against extraction losses that unacetylated standards cannot accurately proxy [2].